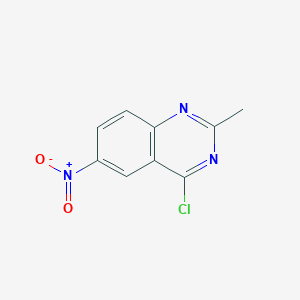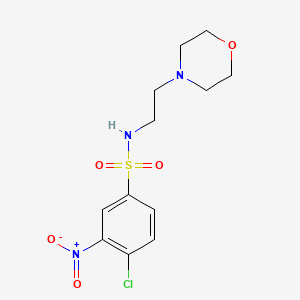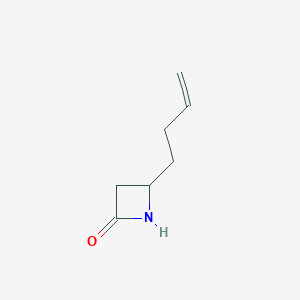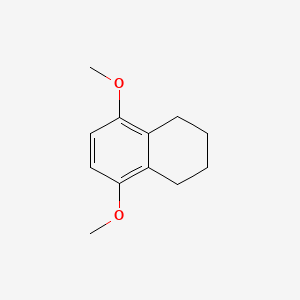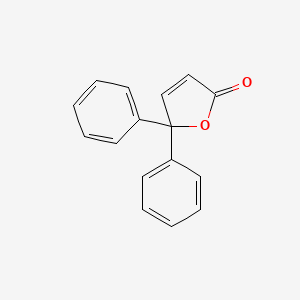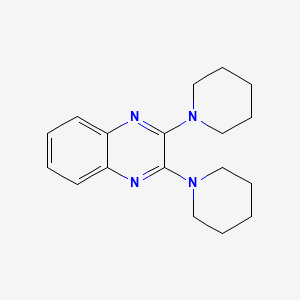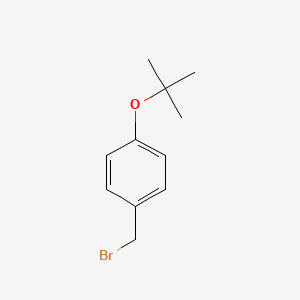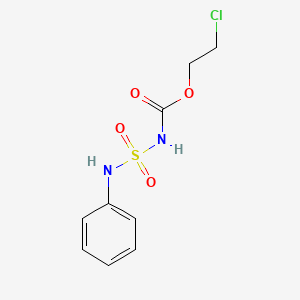
2-Chloroethyl ((phenylamino)sulfonyl)carbamate
Descripción general
Descripción
2-Chloroethyl ((phenylamino)sulfonyl)carbamate (CEPSC) is a chemical compound with a variety of potential applications in scientific research. It is a white crystalline solid with a molecular weight of about 215 g/mol and a melting point of about 108-110°C. It is soluble in water, ethanol, and acetone and insoluble in benzene and chloroform. CEPSC is a versatile compound that can be used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Precursor in Chemical Synthesis : 2-Chloroethyl ((phenylamino)sulfonyl)carbamate is a key intermediate in the synthesis of various chemical compounds. For instance, it is used in the production of 1,3,4-Thiadiazolesulfonamides, which are derivatives related to sulfonamides. This process involves a strong interaction between the sulfonyl group and the thiadiazole ring, indicating its importance in the formation of complex molecular structures (Pedregosa et al., 1996).
Comparison with Other Chemical Agents : Research comparing 1,2-Bis(sulfonyl)hydrazine derivatives with chloroethylnitrosoureas (CNUs) in terms of their DNA cross-linking and nicking effects has been conducted. These studies shed light on the different ways these compounds interact with DNA, which is vital for understanding their potential applications in fields like cancer chemotherapy (Penketh et al., 2000).
Synthesis and Antitumor Evaluation : A series of sulfonylcycloureas derivatives, synthesized by condensing sulfonamides with ethyl bis(2-chloroethyl)carbamate, have been evaluated for their antitumor activity. The cytotoxicity of these derivatives against various cancer cell lines highlights the potential application of this compound in developing novel cancer treatments (Cheloufi et al., 2016).
Synthesis of 2-Chloroethyl Alkyl Sulfones : The compound is involved in the synthesis of 2-Chloroethyl alkyl sulfones, which are obtained by oxidizing 2-hydroxyethyl alkyl(phenyl) sulfides with chlorine in water. This demonstrates its role in producing complex sulfones, which have various applications in organic chemistry (Derzhinskii et al., 1976).
Development of Sulfonyl Carbamates and Ureas : A palladium-catalyzed carbonylation protocol has been developed using sulfonyl azides and CO gas to efficiently synthesize sulfonyl carbamates and ureas. This highlights the compound's role in facilitating the production of these important chemical groups (Chow et al., 2016).
HPLC Analysis in Decomposition Studies : High-performance liquid chromatography (HPLC) analysis of 2-chloroethyl ethylsulfide and its decomposition by-products has been conducted. This research provides insights into the analytical chemistry applications of the compound, particularly in understanding its behavior under different conditions (Bossle et al., 1984).
DNA Damage and Cytotoxicity Studies : Studies on the DNA damage and cytotoxicity produced in human cells by related compounds, like 2-Chloroethyl (methylsulfonyl)methanesulfonate, offer insights into the biological interactions and potential therapeutic applications of these chemical agents (Gibson et al., 1985).
Safety and Hazards
The safety data sheet for “2-Chloroethyl carbamate” suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Mecanismo De Acción
Target of Action
Carbamates, in general, are known to interact with various enzymes or receptors . They are specifically designed to make drug−target interactions through their carbamate moiety .
Mode of Action
Carbamates are known to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that they may play a role in modulating peptide-related biochemical pathways.
Pharmacokinetics
Carbamates, in general, are known for their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone nh . This could potentially lead to changes in the molecular structure and function of the target enzymes or receptors.
Action Environment
Carbamates can be installed and removed under relatively mild conditions , suggesting that they may be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
2-chloroethyl N-(phenylsulfamoyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMQGYXFQKZZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236580 | |
| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87708-04-1 | |
| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087708041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



